4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro- is a complex organic compound with a unique structure that includes a methanothiomethano bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share a sulfur-containing ring structure and have similar chemical properties.
Naphthalene Derivatives: Compounds with a naphthalene core structure, which exhibit similar reactivity and applications.
Uniqueness
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro- is unique due to its methanothiomethano bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other naphthalene and thiophene derivatives, making it valuable for specific research and industrial applications .
Properties
CAS No. |
17853-64-4 |
---|---|
Molecular Formula |
C12H18S |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
12-thiatricyclo[4.4.3.01,6]tridec-3-ene |
InChI |
InChI=1S/C12H18S/c1-2-6-12-8-4-3-7-11(12,5-1)9-13-10-12/h1-2H,3-10H2 |
InChI Key |
LPZHLGIDTACMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CC=CCC2(C1)CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.